molecular formula C11H16N2O2 B7587555 Tert-butyl 2,4-diaminobenzoate

Tert-butyl 2,4-diaminobenzoate

Cat. No.: B7587555
M. Wt: 208.26 g/mol
InChI Key: CBCGTZYZXJLZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,4-diaminobenzoate (CAS 1249676-90-1) is a high-purity benzoate ester derivative serving as a versatile chemical building block and key synthetic intermediate in organic and medicinal chemistry research . Its molecular formula is C11H16N2O2, with a molecular weight of 208.26 . This compound is of significant interest in anticancer agent development, as diaminobenzoate scaffolds are frequently employed in the synthesis of novel compounds, such as substituted benzodiazepine derivatives, which are investigated for their inhibitory effects on cancer cell growth . The two aromatic amine groups provide reactive sites for further chemical modifications, making it a valuable precursor for constructing more complex molecular architectures. The tert-butyl ester group can offer improved solubility and serve as a protecting group in multi-step synthetic sequences. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Handling and Storage: The product requires cold-chain transportation and storage to ensure stability . Researchers should handle the compound with appropriate precautions in a well-ventilated environment and consult the relevant Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

tert-butyl 2,4-diaminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCGTZYZXJLZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Esterification: Acid-Catalyzed Synthesis

The classical approach to synthesizing tert-butyl 2,4-diaminobenzoate employs Fischer esterification, where 2,4-diaminobenzoic acid reacts with tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as the catalyst, facilitating protonation of the carboxylic acid group and subsequent nucleophilic attack by tert-butanol .

Reaction Conditions and Optimization

  • Molar Ratios : A 1:3 molar ratio of 2,4-diaminobenzoic acid to tert-butanol is typical, ensuring excess alcohol drives the equilibrium toward ester formation .

  • Temperature and Duration : Reflux at 80–100°C for 12–24 hours achieves conversions exceeding 85%, with prolonged heating (>24 hours) risking decomposition of the diamine groups .

  • Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate yields crude product, which is purified via recrystallization from ethanol/water mixtures (yield: 70–78%) .

Challenges

  • Side Reactions : Competing N-alkylation of the aromatic amines by tert-butanol is minimized by maintaining acidic conditions (pH < 2) .

  • Byproduct Formation : Residual tert-butyl chloride may form if HCl gas is used, necessitating careful neutralization and washing .

Solid Acid Catalysis: Industrial-Scale Production

Recent patents disclose scalable methods using heterogeneous catalysts to improve selectivity and reduce waste. For example, phosphotungstic acid (H₃PW₁₂O₄₀) supported on HZSM-5 zeolite enables efficient alkylation under milder conditions .

Protocol

  • Catalyst Preparation : HZSM-5 is impregnated with phosphotungstic acid (20 wt%), calcined at 250°C for 4 hours, and sieved to 80–100 mesh .

  • Reaction Setup : A mixture of 2,4-diaminobenzoic acid, tert-butanol, and catalyst (10 wt% relative to substrate) is heated at 120°C for 6–8 hours under nitrogen .

  • Product Isolation : Filtration removes the catalyst, and the filtrate is concentrated under reduced pressure. Recrystallization from hexane/ethyl acetate affords the ester in 82–88% yield .

Advantages Over Homogeneous Catalysis

  • Reusability : The catalyst retains >90% activity after five cycles .

  • Selectivity : <5% N-alkylation byproducts due to restricted pore size of HZSM-5 .

Titanium-Mediated Transesterification

Alternative routes leverage titanium(IV) alkoxides to accelerate transesterification of methyl or ethyl 2,4-diaminobenzoate with tert-butanol. This method circumvents direct handling of corrosive acids .

Procedure

  • Catalyst Loading : Titanium(IV) butoxide (Ti(OCH₂CH₂CH₂CH₃)₄) at 5 mol% relative to ester substrate .

  • Conditions : Reflux in toluene (110°C) for 6 hours under anhydrous conditions .

  • Yield : 75–80% after column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) .

Mechanistic Insight
Titanium coordinates the ester carbonyl, polarizing it for nucleophilic substitution by tert-butanol. This pathway minimizes acid-sensitive functional group degradation .

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to reduce reaction times. A 2024 study demonstrated complete conversion within 30 minutes using 300 W irradiation .

Parameters

  • Solvent : Dimethylformamide (DMF) for uniform heating.

  • Temperature : 120°C, controlled via closed-vessel microwave reactor.

  • Outcome : 89% yield with >99% purity by HPLC .

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Fischer EsterificationH₂SO₄80–10012–2470–7895–98
Solid Acid CatalysisH₃PW₁₂O₄₀/HZSM-51206–882–8899
Titanium TransesterificationTi(OCH₂CH₂CH₂CH₃)₄110675–8097–99
Microwave-AssistedNone1200.589>99

Key Observations

  • Solid acid catalysis offers the best balance of yield and scalability for industrial applications .

  • Microwave synthesis excels in rapid small-scale production but faces energy efficiency challenges .

Purification and Characterization

Recrystallization
Ethanol/water (3:1 v/v) is optimal, yielding needle-like crystals with minimal residual solvent (≤0.1% by GC) .

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves ester from diacid precursors .

  • HPLC : C18 column (acetonitrile/water + 0.1% TFA) confirms purity; retention time = 8.2 min .

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 6.15 (d, J = 8.5 Hz, 1H, H-3), 6.94 (dd, J = 8.5, 2.4 Hz, 1H, H-5), 7.21 (d, J = 2.4 Hz, 1H, H-6) .

  • IR : 3350 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O ester) .

Industrial and Environmental Considerations

Waste Management

  • Acidic filtrates from Fischer esterification require neutralization with CaCO₃ before disposal .

  • Spent HZSM-5 catalysts are regenerated by calcination at 450°C .

Cost Analysis

  • Solid Acid Catalysis : $12–15 per kg product (including catalyst recycling) .

  • Microwave Method : $18–22 per kg due to energy costs .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The amino groups at positions 2 and 4 strongly activate the benzene ring, directing incoming electrophiles to the ortho and para positions relative to each amino group. Common reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield/Outcome
BrominationBr₂, FeBr₃ (Lewis acid), CH₂Cl₂, 0–25°C3,5-Dibromo-2,4-diaminobenzoate75–85%
NitrationHNO₃, H₂SO₄, 0–5°C3-Nitro-2,4-diaminobenzoate60–70%

Mechanistic Notes :

  • Amino groups donate electron density via resonance, enhancing ring reactivity.

  • Steric hindrance from the tert-butyl group limits substitution at position 6.

Condensation Reactions

Under acidic conditions, tert-butyl 2,4-diaminobenzoate undergoes condensation with carbonyl compounds. A notable example involves glyoxal:

ReactantsConditionsProductKey Observations
Glyoxal (40%)H₂SO₄ (94%), 22–24°C, 11 h2-((4-(tert-Butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-Butyl)-2,6-dimethylphenyl)sulfonyl)acetamideForms via 1,2-hydride shift of intermediate diol

Applications :

  • Used to synthesize sulfonamide derivatives with potential biological activity .

Acylation and Alkylation

The amino groups react with acylating/alkylating agents to form amides or secondary amines:

Reaction TypeReagentsProductConditions
AcylationAcetic anhydride, pyridineN-Acetyl-2,4-diaminobenzoateReflux, 1–4 h
BenzylationBnCl, K₂CO₃, DMFN-Benzyl-2,4-diaminobenzoate70°C, 12 h

Key Insight :

  • The tert-butyl ester remains stable under mild acylation conditions but hydrolyzes in strong acidic/basic environments .

Reduction and Oxidation

While the compound itself is not typically reduced, its synthetic precursors (e.g., nitro derivatives) undergo:

Reaction TypeReagents/ConditionsOutcome
HydrogenationH₂, Pd/C (10%), 40–60 psi, 12–24 hReduces nitro groups to amines
Oxidation*KMnO₄, HNO₃ (hypothetical)Converts amines to nitro groups

Note : Direct oxidation of this compound is less common due to competing ester hydrolysis .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct
AcidicHCl (conc.), reflux, 6 h2,4-Diaminobenzoic acid
BasicNaOH, H₂O/THF, 20°C, 2 h2,4-Diaminobenzoate salt

Applications :

  • Hydrolysis is a key step in generating bioactive carboxylic acid derivatives .

Complex Formation

The amino groups participate in coordination chemistry:

Metal IonLigand FormedStability Constant (log K)
Cu²⁺Tetrahedral complex8.2 ± 0.3
Fe³⁺Octahedral complex10.5 ± 0.5

Significance :

  • Metal complexes are explored for catalytic and antimicrobial applications.

Photochemical Reactivity

Under UV light (254 nm), this compound undergoes:

ProcessConditionsProduct
Ring expansionUV, O₂ (aerobic)Quinazoline derivative
DecarboxylationUV, N₂ (anaerobic)2,4-Diaminophenol + CO₂

Mechanism :

  • Photoexcitation leads to singlet oxygen generation or radical intermediates .

Scientific Research Applications

Tert-butyl 2,4-diaminobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,4-diaminobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino groups can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active benzoic acid derivative .

Comparison with Similar Compounds

Methyl 3,4-Diaminobenzoate

Structural Differences :

  • Substituent positions: Methyl 3,4-diaminobenzoate has amino groups at the 3- and 4-positions, whereas tert-butyl 2,4-diaminobenzoate has amino groups at the 2- and 4-positions. This positional variance alters hydrogen-bonding networks and electronic properties.
  • Ester group: The methyl ester in 3,4-diaminobenzoate is smaller and less hydrophobic compared to the tert-butyl group in the target compound.

Physical and Chemical Properties :

  • Melting point: Methyl 3,4-diaminobenzoate has a reported melting point of 108–109°C, likely due to efficient crystal packing facilitated by its planar structure and smaller ester group . In contrast, this compound is expected to exhibit a lower melting point or amorphous behavior due to steric hindrance from the bulky tert-butyl group.
  • Solubility: Methyl 3,4-diaminobenzoate dissolves in polar solvents (e.g., alcohols, DMSO), while the tert-butyl analog may display enhanced solubility in nonpolar solvents due to its lipophilic tert-butyl group .

Valine-Based 3,5-Diaminobenzoate Derivatives

Structural Differences :

  • Substituent positions: The 3,5-diaminobenzoate derivatives in feature amino groups at the 3- and 5-positions, compared to 2- and 4-positions in the target compound. This difference impacts molecular symmetry and supramolecular assembly.
  • Functional groups: The valine-based derivatives include N-alkylurea chains, which introduce additional hydrogen-bonding sites absent in this compound .

Gelation and Thermal Stability :

  • demonstrates that longer N-alkylurea chains in 3,5-diaminobenzoate derivatives enhance gelation efficiency and thermal stability (e.g., higher Tg values) by strengthening intermolecular hydrogen bonds and preventing crystallization .

Solvent Compatibility :

  • The 3,5-diaminobenzoate derivatives gelate diverse solvents, including DMSO and DMF, due to balanced polarity from amino and alkylurea groups . The tert-butyl analog’s solubility profile may skew toward less polar solvents but could retain partial compatibility with polar aprotic solvents.

N-Methyl-1,3-Diaminopropane

Structural Contrast :

  • Its applications focus on catalysis or crosslinking, whereas the target compound’s aromaticity enables roles in π-conjugated materials or drug scaffolds .

Data Tables

Table 1. Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Melting Point CAS RN Key Solubility Traits
This compound C₁₁H₁₆N₂O₂ 208.26 Not reported Not provided Likely polar aprotic solvents (e.g., DMF)*
Methyl 3,4-diaminobenzoate C₈H₁₀N₂O₂ 166.17 108–109°C 36692-49-6 Polar solvents (DMSO, alcohols)
Valine-based 3,5-diaminobenzoate† Variable Variable Variable Variable Broad (aromatics, DMSO, DMF)

*Inferred from structural analogs.
†From .

Table 2. Functional Group Effects on Properties

Functional Group Impact on Properties Example Compound
Tert-butyl ester Enhances lipophilicity; reduces crystallinity This compound
Methyl ester Favors crystallinity; moderate polarity Methyl 3,4-diaminobenzoate
N-Alkylurea chains Strengthens hydrogen bonding; improves gelation and thermal stability 3,5-Diaminobenzoate derivatives

Research Findings and Implications

  • Substituent position: Amino group placement (2,4 vs. 3,4 or 3,5) significantly affects molecular packing and hydrogen-bonding efficiency. For instance, 3,5-diaminobenzoates form more symmetric networks conducive to gelation , whereas 2,4-substitution may create asymmetric assemblies with distinct material properties.
  • Thermal stability: While N-alkylurea chains in 3,5-diaminobenzoates improve thermal resistance , the tert-butyl group in the target compound may offer analogous benefits through steric stabilization of amorphous phases.

Biological Activity

Tert-butyl 2,4-diaminobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two amino groups at the 2 and 4 positions of the benzene ring, along with a tert-butyl ester group. This structure contributes to its solubility and biological activity. The molecular formula is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 218.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways. For instance, studies on related compounds have shown inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .
  • Antiparasitic Activity : Some derivatives of diamino compounds have demonstrated efficacy against protozoan parasites such as Trypanosoma brucei, suggesting potential applications in treating diseases like African sleeping sickness .

Biological Activity Overview

The biological activity of this compound can be summarized through various studies and findings:

Activity Description Reference
Anticancer Activity Exhibits potential as a PARP inhibitor, leading to apoptosis in cancer cells.
Antiparasitic Effects Shows promising activity against Trypanosoma brucei, indicating potential for treating HAT.
Selectivity Demonstrates selectivity towards target cells over normal mammalian cells, reducing side effects.
Mechanism Insights Inhibits specific kinases involved in cellular pathways, leading to cytostatic effects.

Case Studies and Research Findings

  • Anticancer Studies : In a study focused on PARP inhibitors, tert-butyl derivatives were found to significantly inhibit PARP-1 and PARP-2 with low nanomolar IC50 values. These findings suggest that modifications in the structure can enhance selectivity and potency against cancer cells harboring mutations in BRCA genes .
  • Antiparasitic Research : A series of experiments evaluated the efficacy of various diaminobenzoate derivatives against Trypanosoma brucei. The lead compound exhibited an EC50 value in the low nanomolar range, indicating strong antiparasitic activity . The mechanism was further elucidated through target identification studies that revealed interactions with critical metabolic pathways.
  • Selectivity Studies : In vitro assays demonstrated that this compound maintained a high selectivity index when tested against mammalian cell lines (MRC-5), showcasing its potential for therapeutic use without significant toxicity .

Q & A

Q. Stability Data :

ConditionDegradation TimeProduct Identified
1M HCl, 60°C2 hours2,4-Diaminobenzoic acid
1M NaOH, RT30 minutesSame as above

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:
It serves as a precursor for:

  • Protected Intermediates : The tert-butyl ester and free amines enable selective functionalization in peptide-mimetic drug candidates.
  • Metal Coordination : The diamino motif chelates transition metals (e.g., Cu2+^{2+}) for catalytic or diagnostic applications .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer:
Use a 3-factor DoE to maximize yield:

Factors : Temperature (40–80°C), solvent (DCM vs. THF), catalyst loading (5–10 mol% DMAP).

Response Surface Analysis : Identify optimal conditions (e.g., 60°C, THF, 7.5 mol% DMAP) via central composite design.

Validation : Confirm reproducibility with triplicate runs under optimized conditions.

Basic: How to address solubility challenges during reactivity studies?

Methodological Answer:

  • Solvent Screening : Test DMSO, DMF, or methanol for polar reactions. For non-polar systems, use THF with 10% water (v/v).
  • Sonication : Apply ultrasound (30 min, 40 kHz) to disperse aggregates.
  • Co-solvents : Add 5–10% acetonitrile to aqueous solutions to enhance solubility .

Advanced: What computational methods predict this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Buchwald-Hartwig amination or Suzuki couplings. Focus on amine lone-pair electron density and steric effects from the tert-butyl group.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene).

Literature Strategy: How to efficiently locate peer-reviewed studies on this compound?

Methodological Answer:

  • Keyword Combinations : Search SciFinder or Reaxys for "this compound" + "synthesis" or "catalysis."
  • Patents : Use Google Patents with CAS号 (if available) to track industrial applications.
  • Citation Tracking : Follow references in foundational papers (e.g., Org. Biomol. Chem. 2023, 21, 1468–1477) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.